molecular formula C5H7N3O B089509 2-Amino-4-methoxypyrimidine CAS No. 155-90-8

2-Amino-4-methoxypyrimidine

Cat. No. B089509
CAS RN: 155-90-8
M. Wt: 125.13 g/mol
InChI Key: YNXLSFXQTQKQEF-UHFFFAOYSA-N
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Patent
US08383620B2

Procedure details

To a solution of 4-methoxy-pyrimidin-2-ylamine (405 mg) in acetic acid (10 mL) was added N-iodosuccinimide (950 mg) and the mixture was heated at 80° C. for 4 h. After cooling to room temperature, the reaction was quenched with 5% aqueous sodium thiosulphate solution (20 mL) and the solvent removed in vacuo. The product was then extracted into dicholoromethane (3×20 mL) and the combined organics were washed with brine (40 mL), dried (MgSO4) and reduced in vacuo to give 5-iodo-4-methoxy-pyrimidin-2-ylamine as a white solid.
Quantity
405 mg
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([NH2:9])[N:4]=1.[I:10]N1C(=O)CCC1=O>C(O)(=O)C>[I:10][C:8]1[C:3]([O:2][CH3:1])=[N:4][C:5]([NH2:9])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
405 mg
Type
reactant
Smiles
COC1=NC(=NC=C1)N
Name
Quantity
950 mg
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 5% aqueous sodium thiosulphate solution (20 mL)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The product was then extracted into dicholoromethane (3×20 mL)
WASH
Type
WASH
Details
the combined organics were washed with brine (40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)

Outcomes

Product
Name
Type
product
Smiles
IC=1C(=NC(=NC1)N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.